molecular formula C13H24N4O3S B585481 (S)-Isotimolol CAS No. 158636-96-5

(S)-Isotimolol

Cat. No. B585481
CAS RN: 158636-96-5
M. Wt: 316.42
InChI Key: MAMSPDKEMJALRZ-JTQLQIEISA-N
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Description

(S)-Isotimolol is an optically active β-blocker that is used as a drug in the treatment of hypertension, angina, and other cardiovascular diseases. It is a chiral compound with a single stereogenic center, and has been used in the pharmaceutical industry for many years. In recent years, (S)-Isotimolol has become increasingly popular due to its unique properties and its ability to selectively block β-adrenergic receptors.

Scientific Research Applications

Isotachophoresis Applications in Biomolecular Reactions

Isotachophoresis (ITP) has been applied to the initiation, control, and acceleration of chemical reactions, particularly with biomolecular reactants like nucleic acids and proteins. ITP, traditionally used for purification and separation, has recently shown promise in automating and speeding up chemical reactions. This technology could be relevant for studying (S)-Isotimolol if its research involves biomolecular interactions or requires precise separation techniques (Eid & Santiago, 2017).

Stable Isotope Biogeochemistry in Marine Mammal Ecology

Stable Isotope Analysis (SIA) offers insights into animal diet, habitat use, movement, and physiology. It's particularly useful in fields where direct observation is challenging, such as marine mammal studies. SIA's application in understanding (S)-Isotimolol's environmental impact or its role in ecological systems could be significant, offering a method to trace biological materials or ecological changes (Newsome, Clementz, & Koch, 2010).

Pharmacological Properties and Molecular Mechanisms of Thymol

While not directly related to (S)-Isotimolol, research into thymol, a monoterpene phenol, reveals its broad pharmacological properties, including antioxidant, anti-inflammatory, and antibacterial activities. Insights into thymol's mechanisms could provide a template for understanding how (S)-Isotimolol might be investigated for its therapeutic potential and pharmaceutical development (Nagoor Meeran et al., 2017).

Governance of Dual-Use Research

The dual-use dilemma, where research findings can have both beneficial and harmful applications, is an ethical and governance issue relevant to (S)-Isotimolol research. Understanding the governance frameworks that balance scientific advancement with ethical considerations is crucial for research involving compounds with potential dual-use implications (Selgelid, 2009).

Using Stable Isotopes to Study Ecosystem Gas Exchange

Research on stable isotopes in ecosystem gas exchange offers methods to trace and understand ecological processes, which could be applicable in studying environmental interactions of (S)-Isotimolol. This methodology provides a way to investigate the compound's effects on or its role within ecological systems (Yakir & Sternberg, 2000).

properties

IUPAC Name

(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSPDKEMJALRZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Isotimolol

CAS RN

158636-96-5
Record name (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol
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